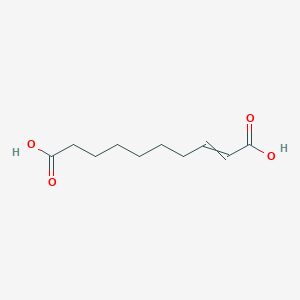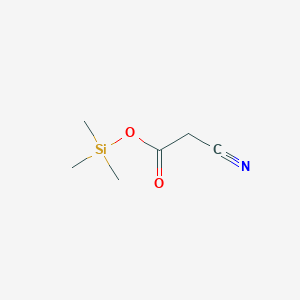
Decenedioic acid
Overview
Description
Preparation Methods
Decenedioic acid can be synthesized through various methods. One common method involves the biotransformation of plant-oil derivatives using microorganisms such as Candida tropicalis . This process involves the oxidative bioconversion of fatty acids or their derivatives. Another method includes the chemical synthesis of this compound from oleic acid through a biocatalytic cascade reaction . This method utilizes Baeyer–Villiger monooxygenase and alcohol dehydrogenase enzymes to achieve the desired transformation.
Chemical Reactions Analysis
Decenedioic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of decanedioic acid. This reaction typically involves the use of reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
Decenedioic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of decenedioic acid involves its interaction with various molecular targets and pathways. It acts as an inhibitor of hemoglobin subunit alpha and beta in humans . This interaction can affect the oxygen-carrying capacity of hemoglobin and has potential implications for therapeutic applications. Additionally, this compound can participate in enzymatic reactions, such as those catalyzed by Baeyer–Villiger monooxygenase and alcohol dehydrogenase, leading to the formation of various products .
Comparison with Similar Compounds
Decenedioic acid can be compared with other similar compounds, such as:
Decanedioic acid (Sebacic acid): Both compounds are dicarboxylic acids, but decanedioic acid has a saturated carbon chain, whereas this compound has an unsaturated carbon chain.
Dodecanedioic acid: This compound has a longer carbon chain compared to this compound and is used in the production of nylon and other polymers.
4E-Decenedioic acid: Similar to this compound, this compound has an unsaturated carbon chain but differs in the position of the double bond.
This compound is unique due to its specific structure and the presence of a double bond, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
dec-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNMWLWTZWWEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B3192065.png)

